molecular formula C20H30N2O B11490940 Urea, 1-cyclopropylmethyl-3-[1-(3-isopropenylphenyl)-1-methylethyl]-1-propyl-

Urea, 1-cyclopropylmethyl-3-[1-(3-isopropenylphenyl)-1-methylethyl]-1-propyl-

Cat. No.: B11490940
M. Wt: 314.5 g/mol
InChI Key: IQISJWHDTSUROM-UHFFFAOYSA-N
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Description

3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA is a complex organic compound with a unique structure that includes cyclopropyl, propyl, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropylmethyl group, the introduction of the prop-1-en-2-yl group, and the final assembly of the urea moiety. Common reagents used in these steps include cyclopropylmethyl bromide, prop-1-en-2-yl magnesium bromide, and isocyanates. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, often at elevated temperatures.

    Reduction: Usually carried out in anhydrous conditions, often under inert atmosphere.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA exerts its effects involves interaction with specific molecular targets. For instance, it may bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in the context of its antiproliferative activity against cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

Compared to these similar compounds, 3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA has a unique combination of structural features that may confer distinct biological activities. Its cyclopropylmethyl group, for example, could enhance its binding affinity to certain molecular targets, while the prop-1-en-2-yl group might influence its reactivity and stability.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-1-propylurea

InChI

InChI=1S/C20H30N2O/c1-6-12-22(14-16-10-11-16)19(23)21-20(4,5)18-9-7-8-17(13-18)15(2)3/h7-9,13,16H,2,6,10-12,14H2,1,3-5H3,(H,21,23)

InChI Key

IQISJWHDTSUROM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C

Origin of Product

United States

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